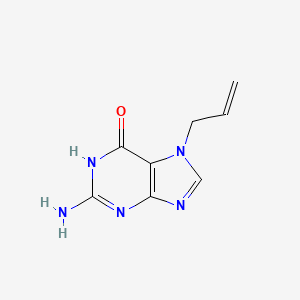
(N-Me-Phe7)-Neurokinin B トリフルオロ酢酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(N-Me-Phe7)-Neurokinin B Trifluoroacetate is a synthetic peptide derivative of Neurokinin B, a member of the tachykinin peptide family. This compound is characterized by the substitution of the seventh amino acid, phenylalanine, with N-methylated phenylalanine. The trifluoroacetate salt form enhances its stability and solubility. Neurokinin B plays a crucial role in various physiological processes, including pain transmission, inflammation, and the regulation of the endocrine system.
科学的研究の応用
(N-Me-Phe7)-Neurokinin B Trifluoroacetate has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis, modification, and stability.
Biology: Investigated for its role in modulating biological processes such as pain transmission and inflammation.
Medicine: Explored as a potential therapeutic agent for conditions involving the tachykinin system, such as chronic pain and inflammatory diseases.
Industry: Utilized in the development of peptide-based drugs and as a reference standard in analytical methods.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (N-Me-Phe7)-Neurokinin B Trifluoroacetate involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a resin, followed by sequential addition of protected amino acids. The N-methylation of phenylalanine at the seventh position is achieved using specific reagents and conditions to ensure selective methylation. After the peptide chain is fully assembled, it is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of (N-Me-Phe7)-Neurokinin B Trifluoroacetate follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and large-scale HPLC systems are employed to ensure high yield and purity. The trifluoroacetate salt form is obtained by treating the purified peptide with trifluoroacetic acid.
Types of Reactions:
Oxidation: (N-Me-Phe7)-Neurokinin B Trifluoroacetate can undergo oxidation reactions, particularly at the methionine and tryptophan residues, leading to the formation of sulfoxides and other oxidized products.
Reduction: Reduction reactions are less common but can occur under specific conditions, such as the reduction of disulfide bonds if present.
Substitution: The peptide can undergo substitution reactions, particularly at the N-methylated phenylalanine residue, where the methyl group can be replaced under certain conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, performic acid, and other oxidizing agents.
Reduction: Dithiothreitol (DTT) and other reducing agents.
Substitution: Specific reagents depending on the desired substitution.
Major Products:
Oxidation: Sulfoxides and other oxidized derivatives.
Reduction: Reduced forms of the peptide.
Substitution: Modified peptides with substituted groups at the N-methylated phenylalanine residue.
作用機序
The mechanism of action of (N-Me-Phe7)-Neurokinin B Trifluoroacetate involves binding to neurokinin receptors, particularly the neurokinin-3 receptor (NK3R). Upon binding, it activates intracellular signaling pathways, leading to the modulation of various physiological responses. The N-methylation at the seventh position enhances the peptide’s stability and receptor affinity, resulting in prolonged and potent biological effects.
類似化合物との比較
Neurokinin A: Another member of the tachykinin family with similar biological functions but different receptor affinities.
Substance P: A well-known tachykinin peptide involved in pain transmission and inflammation.
Neurokinin B: The parent compound of (N-Me-Phe7)-Neurokinin B Trifluoroacetate, with similar but less potent effects.
Uniqueness: (N-Me-Phe7)-Neurokinin B Trifluoroacetate is unique due to the N-methylation at the seventh position, which enhances its stability and receptor affinity. This modification makes it a valuable tool for studying the structure-activity relationships of tachykinin peptides and developing peptide-based therapeutics.
特性
IUPAC Name |
(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-methylamino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H81N13O14S2.C2HF3O2/c1-31(2)22-39(51(78)63-37(48(58)75)18-20-84-6)62-44(70)29-60-55(82)47(32(3)4)68-53(80)40(23-33-14-10-8-11-15-33)66-54(81)43(24-34-16-12-9-13-17-34)69(5)56(83)42(27-46(73)74)67-52(79)41(25-35-28-59-30-61-35)65-50(77)38(19-21-85-7)64-49(76)36(57)26-45(71)72;3-2(4,5)1(6)7/h8-17,28,30-32,36-43,47H,18-27,29,57H2,1-7H3,(H2,58,75)(H,59,61)(H,60,82)(H,62,70)(H,63,78)(H,64,76)(H,65,77)(H,66,81)(H,67,79)(H,68,80)(H,71,72)(H,73,74);(H,6,7)/t36-,37-,38-,39-,40-,41-,42-,43-,47-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNIFIWMWMNOJKC-QAXLUARFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)N(C)C(=O)C(CC(=O)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)N.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)N(C)C(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)O)N.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H82F3N13O16S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1338.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-N-[1,4-Dihydroxy-2-(hydroxymethyl)butan-2-yl]-4-N,6-N,8-N,10-N-tetrakis[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-2-N-[3-hydroxy-2,2-bis(hydroxymethyl)propyl]-1-undecylsulfanylundecane-1,2,4,6,8,10-hexacarboxamide](/img/structure/B1496702.png)
![2,6-diamino-N-[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]hexanamide;hydrochloride](/img/structure/B1496703.png)
![o,o-Bis(diethoxyphosphoryl)calix[4]arene](/img/structure/B1496704.png)


![(R)-7-Oxo-N-(1-(3-(6-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)isoxazol-5-yl)ethyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-4-carboxamide](/img/structure/B1496709.png)
![4-tert-butyl-2-[[(1R,2R)-2-[[5-tert-butyl-2-hydroxy-3-(piperidin-1-ylmethyl)phenyl]methylideneamino]cyclohexyl]iminomethyl]-6-(piperidin-1-ylmethyl)phenol](/img/structure/B1496710.png)

![3-Mercapto-6-methyl-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-ol](/img/structure/B1496716.png)




